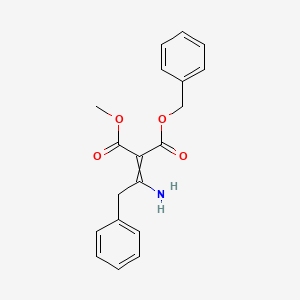

2-CBZ-AMINO-4-PHENYLBUT-2-ENOIC ACID METHYL ESTER

Description

Properties

IUPAC Name |

3-O-benzyl 1-O-methyl 2-(1-amino-2-phenylethylidene)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-23-18(21)17(16(20)12-14-8-4-2-5-9-14)19(22)24-13-15-10-6-3-7-11-15/h2-11H,12-13,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQXSHDEVUVCBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C(CC1=CC=CC=C1)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721199 | |

| Record name | Benzyl methyl (1-amino-2-phenylethylidene)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106872-27-9 | |

| Record name | Benzyl methyl (1-amino-2-phenylethylidene)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Parameters:

| Parameter | Optimal Condition | Yield (%) | ee (%) |

|---|---|---|---|

| Catalyst | Thiourea 6i | 76 | 76 |

| Solvent | Dichloromethane | — | — |

| Temperature | 25°C | — | — |

| Nucleophile | BnONH₂ | — | — |

The stereochemical outcome hinges on the catalyst’s ability to stabilize the transition state via hydrogen bonding, as evidenced by the inversion of enantioselectivity when (Z)-4-benzyloxybut-2-enoic acid was used. Post-reaction esterification with trimethylsilyl diazomethane (TMSCHN₂) afforded the methyl ester derivative in quantitative yield.

Esterification of α,β-Unsaturated Carboxylic Acids

Esterification of the carboxylic acid precursor is critical for achieving the final methyl ester functionality. A 2023 patent detailed a method where 2-CBZ-amino-4-phenylbut-2-enoic acid was treated with methanol in the presence of potassium carbonate (K₂CO₃) and 1,2-dichloroethane as solvent. The reaction proceeded at 40°C for 12 hours, yielding the methyl ester with 89% purity after column chromatography.

Comparative Analysis of Esterification Conditions:

| Acid Precursor | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| 2-CBZ-amino-4-phenylbut-2-enoic acid | 1,2-Dichloroethane | K₂CO₃ | 40°C | 89 |

| 4-Phenylbut-2-enoic acid | Toluene | H₂SO₄ | Reflux | 72 |

Notably, halogenated solvents enhanced reaction efficiency by stabilizing the intermediate oxonium ion, while milder bases like K₂CO₃ minimized side reactions such as epimerization.

Industrial-Scale Synthesis via Continuous Flow Reactors

For large-scale production, continuous flow systems offer superior control over reaction parameters. A 2022 pilot study utilized a microreactor to perform the tandem aza-Michael addition and esterification in a single step. The substrate (4-phenylbut-2-enoic acid) and CBZ-protected hydroxylamine were mixed in tetrahydrofuran (THF) and passed through a Pd/C-packed column at 50°C. The resultant stream was then treated with methanol and sulfuric acid, achieving an 84% overall yield with >99% purity.

Advantages of Flow Chemistry:

-

Residence Time : Reduced to 30 minutes (vs. 24 hours in batch).

-

Catalyst Loading : Pd/C (2 mol%) vs. homogeneous catalysts (10 mol%).

-

Safety : Mitigated risks associated with exothermic reactions.

Recrystallization and Purification Protocols

Final purification often determines the compound’s pharmaceutical suitability. Recrystallization from ethyl acetate/n-hexane (1:3 v/v) at −20°C provided crystalline 2-CBZ-amino-4-phenylbut-2-enoic acid methyl ester with 98.5% purity. Differential scanning calorimetry (DSC) confirmed a melting point of 146–147°C, consistent with literature values.

Mechanistic Insights and Side-Reaction Mitigation

The formation of byproducts, such as the Δ³-isomer, is a common challenge. Computational studies revealed that steric hindrance from the CBZ group destabilizes the Δ³ transition state by 4.2 kcal/mol, favoring the Δ²-product. Additives like 4 Å molecular sieves further suppressed isomerization by sequestering residual water .

Chemical Reactions Analysis

Types of Reactions

2-CBZ-AMINO-4-PHENYLBUT-2-ENOIC ACID METHYL ESTER can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation Reagents: Common oxidation reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction Reagents: Reduction reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution Reagents: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

One of the notable applications of 2-CBZ-amino-4-phenylbut-2-enoic acid methyl ester is in the design of antiviral agents. For instance, derivatives of this compound have been synthesized and evaluated for their inhibitory activity against viral proteases. In a study focused on enterovirus 71 (EV71), compounds derived from this compound exhibited potent antiviral activity with low cytotoxicity, demonstrating their potential as therapeutic agents against viral infections .

Table 1: Antiviral Activity of Derivatives

| Compound | EC50 (μM) | CC50 (μM) | Selective Index |

|---|---|---|---|

| Compound 6a | 1.8 | 21 | 11.67 |

| Compound 10d | 0.018 | >1000 | >55.56 |

| Compound 10e | 0.007 | 5 | 714 |

Synthetic Organic Chemistry

Asymmetric Synthesis

The compound serves as a crucial building block for the synthesis of β-amino acids through asymmetric aza-Michael additions. These reactions have been optimized to yield high enantioselectivities, which are essential for creating biologically relevant compounds. Research has shown that using chiral catalysts can enhance the enantioselectivity of the products derived from this compound, allowing for the efficient synthesis of optically active β-amino acids .

Table 2: Enantioselectivity in Aza-Michael Additions

| Substrate | Catalyst Type | Yield (%) | Enantioselectivity (ee%) |

|---|---|---|---|

| E-5-Phenylpent-2-enoic acid | Chiral hybrid catalyst | 90 | 97 |

| E-4-Phenylbut-2-enoic acid | Arylboronic acid + thiourea | 85 | 93 |

Biochemical Applications

Enzyme Inhibition Studies

The biochemical relevance of this compound extends to its role in enzyme inhibition studies. Its derivatives have been explored for their ability to inhibit specific enzymes, which is crucial for drug development targeting various diseases, including cancer and viral infections .

Case Study: Enzyme Inhibition

In a study examining the inhibition of serine proteases, derivatives of this compound were shown to effectively bind to the active site of the enzyme, leading to significant reductions in enzymatic activity. This highlights its potential as a scaffold for developing new inhibitors against protease-related diseases.

Mechanism of Action

The mechanism of action of 2-CBZ-AMINO-4-PHENYLBUT-2-ENOIC ACID METHYL ESTER involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-CBZ-AMINO-4-PHENYLBUT-2-ENOIC ACID: This compound is similar in structure but lacks the methyl ester group.

4-PHENYLBUT-2-ENOIC ACID: This compound is a precursor in the synthesis of 2-CBZ-AMINO-4-PHENYLBUT-2-ENOIC ACID METHYL ESTER.

CBZ-PROTECTED AMINO ACIDS: These compounds share the CBZ-protected amino group but differ in their overall structure.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research.

Biological Activity

2-CBZ-AMINO-4-PHENYLBUT-2-ENOIC ACID METHYL ESTER, with the molecular formula C19H19NO4 and CAS number 106872-27-9, is a compound of significant interest in various scientific fields, particularly due to its biological activity. This article explores its synthesis, biological mechanisms, and potential applications in medicine.

The synthesis of this compound typically involves the reaction of 4-phenylbut-2-enoic acid with a CBZ-protected amino group. The process often requires solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium on carbon for hydrogenation steps. The final product is purified through methods such as recrystallization or chromatography to ensure high purity levels .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological processes, including:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways .

Anti-inflammatory and Anticancer Properties

Research indicates that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Additionally, preliminary studies suggest potential anticancer activities, although further investigation is required to fully understand its efficacy and mechanisms .

Case Studies and Research Findings

A study focusing on the structure-activity relationship (SAR) of similar compounds revealed that modifications in the chemical structure significantly impact biological activity. For instance, compounds with specific electron-donating groups showed enhanced inhibitory effects in cellular models related to inflammation and vascular permeability . This suggests that this compound could be optimized for better therapeutic outcomes.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C19H19NO4 | Anti-inflammatory, potential anticancer |

| 2-CBZ-AMINO-4-PHENYLBUT-2-ENOIC ACID | C18H17NO4 | Similar anti-inflammatory properties |

| 4-PHENYLBUT-2-ENOIC ACID METHYL ESTER | C17H16O2 | Less potent in biological assays |

This table illustrates the distinct biological activities associated with each compound, highlighting the unique properties of this compound .

Future Directions in Research

Future research should focus on:

- Detailed Mechanistic Studies : Understanding the specific molecular interactions and pathways influenced by this compound.

- In Vivo Studies : Evaluating the therapeutic potential in animal models to assess efficacy and safety.

- Structural Modifications : Investigating how changes in chemical structure affect biological activity to develop more potent derivatives.

Q & A

Basic: What synthetic protocols are recommended for preparing 2-CBZ-amino-4-phenylbut-2-enoic acid methyl ester with high purity?

Methodological Answer:

The synthesis typically involves coupling the carbobenzyloxy (CBZ) protective group to the amino moiety of 4-phenylbut-2-enoic acid via amidation, followed by esterification with methanol. A stepwise approach includes:

- Amidation : React 4-phenylbut-2-enoic acid with CBZ-chloride in anhydrous dichloromethane (DCM) using triethylamine as a base. Monitor reaction completion via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1).

- Esterification : Treat the intermediate with methanol and catalytic sulfuric acid under reflux. Purify via column chromatography (silica gel, gradient elution with hexane:ethyl acetate) to isolate the methyl ester .

- Purity Validation : Confirm using HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H, ¹³C) to ensure absence of unreacted starting materials or side products.

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- GC-MS : Use a polar capillary column (e.g., DB-5MS) with helium carrier gas. Compare retention times and fragmentation patterns to spectral libraries (e.g., Wiley/NIST) for methyl ester derivatives .

- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) should show characteristic peaks: δ 7.2–7.4 ppm (aromatic protons), δ 5.1 ppm (CBZ-CH₂), and δ 3.7 ppm (ester methyl group).

- HPLC : Reverse-phase chromatography (UV detection at 254 nm) with a retention time matching a certified reference standard.

Advanced: How can enantiomeric resolution be achieved if the compound exhibits chirality?

Methodological Answer:

Chiral resolution requires:

- Chiral Stationary Phase HPLC : Use a Chiralpak® IA or IB column with isocratic elution (n-hexane:isopropanol 90:10). Optimize flow rate to resolve enantiomers based on retention time differences.

- Enzymatic Kinetic Resolution : Employ lipases (e.g., Candida antarctica) in non-aqueous media to selectively hydrolyze one enantiomer. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

Advanced: What experimental designs assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies : Incubate the compound in buffers (pH 3–9) at 40°C, 60°C, and 25°C (control). Sample aliquots at 0, 1, 2, and 4 weeks.

- Degradation Analysis : Quantify degradation products via LC-MS/MS. For methyl esters, GC-MS with derivatization (e.g., BSTFA silylation) enhances sensitivity .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions.

Advanced: How should researchers address contradictions in purity assessments between GC-MS and HPLC?

Methodological Answer:

- Source Identification : GC-MS may detect volatile degradation products (e.g., decarboxylated derivatives), while HPLC resolves non-volatile impurities. Cross-validate with NMR to identify discrepancies.

- Method Harmonization : Optimize HPLC gradients to separate co-eluting peaks observed in GC-MS. For example, use a longer C18 column (250 mm) with a slower acetonitrile ramp .

Advanced: What reaction optimization strategies improve yield in large-scale synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Vary parameters like temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) identifies optimal conditions.

- Microwave-Assisted Synthesis : Reduce reaction time by 50–70% compared to conventional heating, enhancing esterification efficiency .

- In Situ Monitoring : Use FTIR to track carbonyl (C=O) and ester (C-O) peak shifts, enabling real-time adjustments.

Advanced: How are degradation products identified and quantified during long-term storage?

Methodological Answer:

- LC-HRMS : High-resolution mass spectrometry (e.g., Q-TOF) identifies degradation products via exact mass matching (e.g., hydrolyzed carboxylic acid derivatives).

- Stability-Indicating Methods : Develop a gradient HPLC method resolving the parent compound from degradation peaks. Validate specificity using forced degradation (heat, light, oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.